molecular formula C9H11NO3 B1265613 2-(2-Hydroxyethoxy)benzamide CAS No. 63906-79-6

2-(2-Hydroxyethoxy)benzamide

Cat. No. B1265613
CAS RN: 63906-79-6
M. Wt: 181.19 g/mol
InChI Key: AKHALQJNHJAYRL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzamide, also known as 2-hydroxyethyl benzamide, is an organic compound with the molecular formula C7H10NO3. It is a white crystalline solid with a melting point of 199-201 °C. This compound is commonly used in various applications, such as in the synthesis of drugs, as a corrosion inhibitor, and as a surfactant. It is also used in the production of polymers, resins, and other materials.

Scientific Research Applications

1. Inhibitors in Biochemical Research

2-(2-Hydroxyethoxy)benzamide derivatives, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These compounds show promise in biological assays and have demonstrated dose-dependent effects in animal models (Uto et al., 2009).

2. Investigating Biological Activity

A series of benzamides, including this compound derivatives, have been evaluated for their activity against various microorganisms and in photosynthetic electron transport inhibition. These studies contribute to our understanding of the spectrum of biological activities exhibited by these compounds (Imramovský et al., 2011).

3. Photocatalytic Applications

Research on heterojunctions like Cu2O/TiO2, which involve benzamide compounds, shows potential in water decontamination technology. These studies reveal the capabilities of such materials in inducing oxidation processes under visible light, which is critical for environmental applications (Bessekhouad et al., 2005).

4. Synthesis of Primary Amides

Research on the synthesis of primary benzamides from phenylacetic acids, including derivatives of this compound, has been an area of study. These processes contribute significantly to the field of organic chemistry, offering insights into new synthetic methods (Song et al., 2014).

5. Anticancer and Antimicrobial Research

Various substituted 2-(2-hydroxyethoxy)benzamides have been explored for their potential anticancer and antimicrobial activities. These studies are crucial in the development of new therapeutic agents and contribute to the broader understanding of the medicinal applications of these compounds (Imramovský et al., 2013).

6. Development of Metal Complexes for Cancer Treatment

The synthesis and evaluation of metal complexes with this compound derivatives for anti-cancer properties represent a novel approach in the field of medicinal chemistry. These complexes are tested for their efficacy against various cancer cell lines, offering new pathways for cancer treatment research (Rizk et al., 2021).

Future Directions

Benzamides, including “2-(2-Hydroxyethoxy)benzamide”, have been widely used in various fields, including the pharmaceutical, paper, and plastic industries . They also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, investigating their biological activities, and developing their potential applications .

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyethoxy)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as hexokinase and other kinases . These interactions often involve the formation of stable complexes, which can influence the activity of the enzymes. The nature of these interactions can vary, including competitive inhibition or allosteric modulation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of key signaling molecules, thereby altering downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism can result in altered energy production, biosynthesis, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, thereby inhibiting their catalytic activity . Alternatively, it may act as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, it may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence the levels of key metabolites, such as glucose or fatty acids, by modulating the activity of metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by solute carrier proteins or other transporters . Once inside the cell, this compound can bind to intracellular proteins, such as albumin or other carrier proteins, which can influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the pharmacokinetics and biodistribution of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria or the nucleus . This localization can be mediated by targeting signals or post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

2-(2-hydroxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHALQJNHJAYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213589
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63906-79-6
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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